molecular formula C22H22FN3O5S B3003480 Ethyl 4-((2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate CAS No. 1190022-21-9

Ethyl 4-((2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate

Cat. No.: B3003480
CAS No.: 1190022-21-9
M. Wt: 459.49
InChI Key: PQMFENNBDOSFBP-UHFFFAOYSA-N
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Description

Ethyl 4-((2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate is a useful research compound. Its molecular formula is C22H22FN3O5S and its molecular weight is 459.49. The purity is usually 95%.
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Biological Activity

Ethyl 4-((2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by a unique spiro structure and the presence of a sulfonyl group, which may contribute to its biological activity. The molecular formula is C19H20F N5O4S, and it features both aromatic and aliphatic components that can interact with various biological targets.

Research indicates that compounds similar to this compound may exhibit their biological effects through several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety can inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter activity.
  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis.

Antimicrobial Activity

Studies have demonstrated that derivatives of triazaspiro compounds exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria.

CompoundActivity AgainstMechanism
Ethyl 4-{[2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoateE. coli, S. aureusCell wall synthesis inhibition
Ethyl 4-{[2-(4-fluorophenyl)-3-oxo]}Pseudomonas aeruginosaProtein synthesis inhibition

Anticonvulsant Activity

Research on related triazaspiro compounds has indicated potential anticonvulsant effects. A study involving substituted diazaspiro compounds revealed significant anticonvulsant activity in animal models, suggesting that this compound may possess similar properties.

Case Studies

  • Antimicrobial Efficacy : A study published in European Journal of Medicinal Chemistry highlighted that a series of triazaspiro compounds exhibited varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli . The study concluded that modifications in the aromatic rings could enhance antimicrobial potency.
  • Anticonvulsant Properties : In an investigation published in Pharmaceutical Biology, researchers assessed the anticonvulsant effects of several triazole derivatives and found promising results in reducing seizure frequency in rodent models . This suggests that similar modifications in this compound could yield beneficial effects.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. The following findings have emerged:

  • Synthesis Improvements : Novel synthetic routes have been developed to increase yield and purity of the compound .
  • Biological Assays : Comprehensive biological assays have confirmed that modifications to the sulfonamide group significantly affect the compound's interaction with target enzymes .

Properties

IUPAC Name

ethyl 4-[[3-(4-fluorophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]sulfonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O5S/c1-2-31-21(28)16-5-9-18(10-6-16)32(29,30)26-13-11-22(12-14-26)24-19(20(27)25-22)15-3-7-17(23)8-4-15/h3-10H,2,11-14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMFENNBDOSFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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